3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
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Overview
Description
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a pyridinyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine in the presence of an acid catalyst can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
- 3-(4-chlorophenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
- 3-(4-methylphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol
Uniqueness
The presence of the methoxy group in 3-(4-methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-pyridin-2-yl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18(17-13)14-4-2-3-9-16-14/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRWMVIPWWDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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